Cymserine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

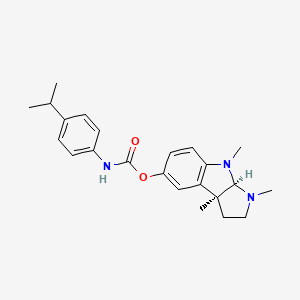

Structure

3D Structure

Properties

CAS No. |

145209-39-8 |

|---|---|

Molecular Formula |

C23H29N3O2 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate |

InChI |

InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27)/t21-,23+/m1/s1 |

InChI Key |

NKJRRVBTMYRXRB-GGAORHGYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4C)C)C |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |

Synonyms |

cymserine |

Origin of Product |

United States |

Foundational & Exploratory

Cymserine's Mechanism of Action in Alzheimer's Disease: A Technical Guide

This technical guide provides an in-depth exploration of the mechanism of action of cymserine, a promising therapeutic candidate for Alzheimer's disease (AD). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of its primary targets, effects on neuropathological hallmarks, and the experimental methodologies used for its evaluation.

Introduction: The Cholinergic Deficit and Beyond in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1][2][3] The neuropathological landscape of AD is defined by the extracellular deposition of amyloid-beta (Aβ) peptides into plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[4][5] A significant neurochemical deficit in the AD brain is the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[6][7][8] This "cholinergic hypothesis" has been the foundation for the development of cholinesterase inhibitors (ChEIs) as a primary symptomatic treatment for AD.[6][7][9]

This compound emerges as a significant molecule in this context, not only for its role as a ChEI but also for its potential to modulate the underlying pathology of AD.

Primary Mechanism: Selective Inhibition of Butyrylcholinesterase

This compound is a reversible cholinesterase inhibitor with a notable selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[10] This selectivity is of particular interest in the context of AD. While AChE levels are known to decline with disease progression, BuChE activity is significantly elevated in the brains of AD patients and co-localizes with amyloid plaques.[6][7][11] This suggests that in the later stages of AD, BuChE may play a more prominent role in the hydrolysis of the already depleted ACh levels.[6]

By selectively inhibiting BuChE, this compound and its analogs aim to increase the synaptic availability of ACh, thereby enhancing cholinergic neurotransmission and providing cognitive benefits, potentially with fewer cholinergic side effects compared to non-selective inhibitors.[4][6][10]

Quantitative Data: Inhibitory Potency of this compound and its Derivatives

The inhibitory potency of this compound and its derivatives against human cholinesterases is a key determinant of their therapeutic potential. The following table summarizes the 50% inhibitory concentration (IC50) values for these compounds.

| Compound | Target Enzyme | IC50 (nM) | Notes |

| This compound | human BuChE | 63 - 100 | Substrate dependent |

| Fluorobenzylthis compound (FBC) | human BuChE | 4.79 and 6.10 | For 12 and 36 µg of BuChE, respectively |

| Reference Compound | |||

| Donepezil | human AChE | Data not available | A commonly used AChE inhibitor. |

Data sourced from multiple studies.[7][12][13]

Experimental Protocol: Cholinesterase Inhibition Assay

The determination of IC50 values for cholinesterase inhibitors is typically performed using the Ellman's method.[7][14]

Objective: To determine the concentration of an inhibitor required to reduce the activity of a cholinesterase by 50%.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

-

Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as substrate[7]

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[14][15]

-

Phosphate buffer (pH 8.0)[14]

-

Test inhibitor (e.g., this compound)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and a serial dilution of the inhibitor in phosphate buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing different concentrations of the inhibitor or vehicle (control). Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[16][17]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (ATC or BTC) and DTNB to each well.[15][17]

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the cholinesterase activity.[14][15][17]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Modulation of Amyloid Precursor Protein (APP) Processing

Beyond its effects on the cholinergic system, this compound has been shown to influence the processing of the amyloid precursor protein (APP), a key event in the pathogenesis of AD.[4][8] APP can be processed via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.[5][18][19]

-

Non-amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ.[20][21] This cleavage produces a soluble ectodomain, sAPPα, which has neuroprotective and memory-enhancing properties, and a C-terminal fragment (C83).[22][23][24][25]

-

Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase (BACE1) and γ-secretase, leading to the generation of Aβ peptides, primarily Aβ40 and the more aggregation-prone Aβ42.[18][21][26][27] This pathway also produces the sAPPβ ectodomain.

Studies on this compound and its analogs suggest that these compounds can shift APP processing towards the non-amyloidogenic pathway, thereby increasing the levels of neuroprotective sAPPα and reducing the production of neurotoxic Aβ.[4]

Quantitative Data: Effects on APP Metabolites

The following table summarizes the observed effects of this compound analogs on the levels of key APP metabolites.

| Compound | Model System | Effect on sAPPα | Effect on Aβ levels |

| This compound Analogs | Transgenic Mice (APP/PS1) | Increased | Reduced |

| Phenserine | Neuroblastoma Cells | Increased | Reduced |

Data derived from preclinical studies.[4][8]

Experimental Protocol: Measurement of APP Metabolites

The quantification of sAPPα and Aβ is essential for evaluating the disease-modifying potential of compounds like this compound.

Objective: To measure the levels of sAPPα and Aβ in biological samples (e.g., cell culture media, brain homogenates) following treatment with a test compound.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the N-terminus of sAPPα or Aβ.

-

Sample Incubation: Add standards and samples to the wells and incubate to allow the analyte to bind to the capture antibody.

-

Detection Antibody: Add a detection antibody that binds to a different epitope on the captured analyte. This antibody is typically biotinylated.

-

Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The enzyme catalyzes a color change.

-

Measurement: Stop the reaction and measure the absorbance at a specific wavelength.

-

Quantification: Generate a standard curve and use it to determine the concentration of sAPPα or Aβ in the samples.

Alternative Methodology: Western Blotting

-

Protein Separation: Separate proteins in the sample by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sAPPα or Aβ.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensity relative to a loading control.

Effects on Tau Pathology

The direct impact of this compound on tau pathology, the other major hallmark of AD, is less well-established in the current scientific literature.[1][28][29] While the primary focus of this compound research has been on its cholinergic and amyloid-related mechanisms, the interplay between Aβ and tau pathologies suggests that a reduction in Aβ could indirectly mitigate downstream tau-related events.[1] However, further investigation is required to elucidate any direct effects of this compound on tau hyperphosphorylation, aggregation, and the formation of NFTs.

This compound Derivatives and Future Directions

The development of this compound has led to the synthesis of several derivatives with improved selectivity and pharmacokinetic properties. For instance, fluorobenzylthis compound (FBC) has demonstrated potent and selective BuChE inhibition.[12][13] A significant challenge in the clinical development of this compound is its metabolism to eseroline, a compound with potential neurotoxic effects.[10] This has spurred the development of new analogs with altered metabolic pathways to enhance safety.[10]

The selective inhibition of BuChE remains a compelling therapeutic strategy for AD, particularly for later stages of the disease. Future research will likely focus on further optimizing the selectivity and safety profiles of this compound derivatives and exploring their potential in combination therapies. While clinical trial data for this compound itself is limited, related compounds targeting similar pathways are under investigation.[3][30][31]

Conclusion

This compound presents a multi-faceted mechanism of action for the treatment of Alzheimer's disease. Its primary role as a selective butyrylcholinesterase inhibitor addresses the cholinergic deficit, offering a pathway for symptomatic improvement. Furthermore, its ability to modulate amyloid precursor protein processing towards a non-amyloidogenic pathway suggests a potential for disease modification by reducing the production of neurotoxic amyloid-beta peptides. While its direct effects on tau pathology require further clarification, the dual-pronged approach of this compound and its derivatives positions them as significant candidates in the ongoing search for effective Alzheimer's therapies.

References

- 1. Frontiers | Tau Oligomers: The Toxic Player at Synapses in Alzheimer’s Disease [frontiersin.org]

- 2. Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newsroom.wakehealth.edu [newsroom.wakehealth.edu]

- 4. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholinesterase inhibitors, beta-amyloid precursor protein and amyloid beta-peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chimeric Conjugates for Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 18. Secretases Related to Amyloid Precursor Protein Processing [mdpi.com]

- 19. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell‐type‐specific processing of the amyloid precursor protein by Presenilin during Drosophila development | EMBO Reports [link.springer.com]

- 21. β-Secretase: Progress and Open Questions - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Increased activity-regulating and neuroprotective efficacy of alpha-secretase-derived secreted amyloid precursor protein conferred by a C-terminal heparin-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The therapeutic potential of the neuroactive peptides of soluble amyloid precursor protein-alpha in Alzheimer's disease and related neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | The Tripeptide RER Mimics Secreted Amyloid Precursor Protein-Alpha in Upregulating LTP [frontiersin.org]

- 25. Effect of soluble amyloid precursor protein-alpha on adult hippocampal neurogenesis in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Tau in Alzheimer’s disease fact sheet – Bristol Myers Squibb [bms.com]

- 29. santpaumemoryunit.com [santpaumemoryunit.com]

- 30. New drug candidate targeting synaptic resilience well tolerated in Alzheimer’s patients [alzheimers.gov]

- 31. cogrx.com [cogrx.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Butyrylcholinesterase Inhibition in Neuroprotection

This technical guide provides a comprehensive overview of the role of butyrylcholinesterase (BChE) inhibition in neuroprotection, delving into its mechanisms of action, relevant signaling pathways, and therapeutic potential in neurodegenerative diseases. The content is structured to provide detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key concepts to aid in research and drug development.

Introduction: Butyrylcholinesterase as a Key Therapeutic Target

Butyrylcholinesterase (BChE) is a serine hydrolase enzyme that, along with acetylcholinesterase (AChE), regulates the metabolism of the neurotransmitter acetylcholine.[1][2] While AChE is the primary enzyme responsible for acetylcholine hydrolysis at synaptic clefts in a healthy brain, BChE's role becomes increasingly significant in the context of neurodegenerative disorders like Alzheimer's disease (AD).[2][3][4] In the progression of AD, AChE levels can decrease significantly, while BChE levels have been observed to increase, making it a crucial compensatory enzyme in acetylcholine hydrolysis.[5][6] This shift positions BChE as a key therapeutic target for managing cholinergic deficits and providing neuroprotection.[3][7]

The neuroprotective potential of BChE inhibition extends beyond merely modulating acetylcholine levels. Accumulating evidence suggests BChE is directly involved in the pathogenesis of AD, particularly in the maturation of amyloid-beta (Aβ) plaques and in neuroinflammatory processes.[8][9][10] Consequently, inhibiting BChE may offer a multi-faceted therapeutic approach by enhancing cholinergic transmission, mitigating Aβ pathology, and reducing neuroinflammation.[2][11]

Mechanisms of Neuroprotection via BChE Inhibition

The neuroprotective effects of BChE inhibitors are attributed to several key mechanisms:

-

Enhancement of Cholinergic Neurotransmission: By inhibiting BChE, the breakdown of acetylcholine is reduced, leading to increased availability of this neurotransmitter in the synaptic cleft.[3] This helps to compensate for the cholinergic deficit characteristic of diseases like Alzheimer's and can lead to improvements in cognitive function.[3][7]

-

Modulation of Amyloid-β Aggregation: BChE has been found to be associated with Aβ plaques in the brains of AD patients.[8][9][12] Some studies suggest that BChE may promote the transformation of benign, non-fibrillar Aβ plaques into their neurotoxic, fibrillar form.[9] In contrast, other research indicates that BChE can attenuate Aβ fibril formation.[12] BChE inhibitors may interfere with the interaction between BChE and Aβ, thereby potentially reducing plaque maturation and neurotoxicity.

-

Attenuation of Neuroinflammation: BChE is expressed in glial cells, including astrocytes and microglia, which are key players in neuroinflammation.[10][13] The cholinergic system is known to have anti-inflammatory properties, and by increasing acetylcholine levels, BChE inhibitors may help to suppress the production of pro-inflammatory cytokines.[14][15][16]

-

Activation of Pro-Survival Signaling Pathways: Cholinesterase inhibitors have been shown to modulate the PI3K/AKT signaling pathway, a critical cascade involved in promoting cell survival and neuroprotection.[5][17] By activating this pathway, BChE inhibitors can help to protect neurons from apoptotic cell death.

-

Regulation of Ghrelin Levels: BChE is involved in the metabolism of ghrelin, a hormone with roles in appetite and potentially in improving mental mood.[7][11] Inhibition of BChE can lead to increased ghrelin levels, which may offer additional benefits in the care of patients with neurodegenerative diseases.[7][11]

Quantitative Data on BChE Inhibitors

The following tables summarize key quantitative data from various studies on BChE inhibitors, providing a basis for comparison of their potency and efficacy.

Table 1: Inhibitory Potency of Various BChE Inhibitors

| Compound | Target | IC50 (nM) | Source |

| S06-1011 | hBChE | 16 | [7] |

| S06-1031 | hBChE | 25 | [7] |

| Compound 7 | eqBChE | 2.94 | [11] |

| Compound 7 | hBChE | 34.6 | [11] |

| Compound 20 | eqBChE | 0.15 | [11] |

| Compound 20 | hBChE | 45.2 | [11] |

| Ethopropazine | BChE | 210 | [18] |

| Compound 27a | hBChE | 78 | [19] |

| (R)-37a | hBChE | 5 | [19] |

| Piboserod | BChE | 15,330 | [20] |

| Rotigotine | BChE | 12,760 | [20] |

| N14 | eqBChE | 0.018 | [21] |

| N14 | hBChE | 1.50 | [21] |

hBChE: human Butyrylcholinesterase, eqBChE: equine Butyrylcholinesterase

Table 2: In Vitro and In Vivo Effects of BChE Inhibitors

| Compound | Model | Effect | Source |

| S06-1011, S06-1031 | Scopolamine- and Aβ₁₋₄₂-induced cognitive deficit models | Cognitive improvement, neuroprotective effects | [7] |

| Compound 7, 20 | In vivo models | Cognitive improvement, reduction in total Aβ amount | [11] |

| N14 | Aβ₁₋₄₂-induced injury model | Superior neuroprotective effects compared to rivastigmine | [21] |

| N14 | Aβ₁₋₄₂ self-aggregation assay | Inhibition of Aβ₁₋₄₂ self-aggregation | [21] |

| N14 | Scopolamine-induced cognition impairment model | Significant amelioration of cognitive impairment | [21] |

| Piboserod, Rotigotine | PC-12 cells | Favorable safety profiles and neuroprotective effects | [20] |

Table 3: BChE Activity in Neurodegenerative Diseases

| Condition | Finding | Source |

| Alzheimer's Disease (late-stage) | BChE levels increase as AChE levels decrease. | [5] |

| Parkinson's Disease | Serum BChE activity decreased in PD patients compared to healthy controls. | [22][23] |

| Parkinson's Disease with Dementia | BChE activity decreased further in PD with dementia compared to those without. | [22][23] |

| Parkinson's Disease with Dementia | AChE and BChE levels were significantly higher in the CSF of demented parkinsonian patients. | [24] |

Key Experimental Protocols

This section details the methodologies for key experiments used to evaluate the neuroprotective effects of BChE inhibitors.

Measurement of Butyrylcholinesterase Activity

Ellman's Method (Spectrophotometric Assay):

This is a widely used colorimetric method for measuring cholinesterase activity.[25][26]

-

Principle: The assay measures the rate of hydrolysis of a substrate, such as butyrylthiocholine (BTC), by BChE. The reaction produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[26][27]

-

Procedure:

-

A reaction mixture is prepared containing a phosphate buffer (pH 8.0), DTNB, and the sample containing BChE (e.g., serum, plasma, brain homogenate).[26]

-

The mixture is incubated, and the absorbance is zeroed at 412 nm.[26]

-

The reaction is initiated by the addition of the substrate, butyrylthiocholine.[26]

-

The increase in absorbance at 412 nm is monitored over time. The rate of the reaction is proportional to the BChE activity in the sample.

-

-

Serum Samples: For human serum, a 400-fold dilution is recommended for accurate measurement of BChE activity.[27]

Fluorescent Activity Assay:

-

Principle: This method utilizes a non-fluorescent molecule that covalently binds to the thiol product of the BChE-catalyzed reaction, yielding a fluorescent product.[28] The fluorescence is typically read at an emission wavelength of 510 nm with an excitation at 390 nm.[28]

-

Procedure:

-

Samples or standards are added to the wells of a microplate.[28]

-

A reaction mix containing the BChE substrate and the fluorescent probe is added to initiate the reaction.[28]

-

The plate is incubated, and the fluorescent signal is read. BChE activity is calculated from a standard curve.[28] This method can also be adapted for kinetic readings.[28]

-

In Vitro Neuroprotection Assays

-

Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used as in vitro models of neuronal function.[19][29]

-

Induction of Cytotoxicity: Neurotoxicity is often induced by exposing the cells to amyloid-beta peptides (e.g., Aβ₁₋₄₂ or Aβ₂₅₋₃₅).[21][30]

-

Assessment of Neuroprotection:

-

Cells are pre-treated with the BChE inhibitor for a specified period.

-

The cytotoxic agent (e.g., Aβ peptide) is then added.

-

Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.[30][31] An increase in cell viability in the presence of the inhibitor indicates a neuroprotective effect.[30]

-

Animal Models for In Vivo Evaluation

-

Scopolamine-Induced Cognitive Deficit Model: Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment. This model is used to assess the ability of BChE inhibitors to improve cholinergic-related cognitive dysfunction.[7][19][21]

-

Aβ₁₋₄₂ Peptide-Induced Cognitive Deficit Model: Intracerebral injection of Aβ₁₋₄₂ peptide is used to model aspects of Alzheimer's pathology, including cognitive deficits. This model allows for the evaluation of the neuroprotective and cognitive-enhancing effects of BChE inhibitors in the context of Aβ toxicity.[7][19]

-

Transgenic Mouse Models of Alzheimer's Disease:

-

APPSWE/PSEN1dE9 (ADTg) Mice: These mice develop Aβ plaques and are used to study the association of BChE with these plaques and the effects of inhibitors on plaque pathology.[8][9]

-

5XFAD Mice: This is another model that develops significant amyloid pathology and is used to investigate the role of BChE in plaque maturation and disease progression.[32]

-

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate important signaling pathways and experimental processes related to BChE inhibition and neuroprotection.

Caption: Dual role of BChE in cholinergic signaling and amyloid pathology.

Caption: Neuroprotective signaling via the PI3K/AKT pathway.

Caption: Experimental workflow for BChE inhibitor drug discovery.

Conclusion and Future Directions

The inhibition of butyrylcholinesterase presents a compelling and multi-faceted strategy for neuroprotection in the context of neurodegenerative diseases, particularly Alzheimer's disease. The therapeutic benefits extend beyond symptomatic relief through enhanced cholinergic transmission to potentially disease-modifying effects by mitigating amyloid-beta pathology and neuroinflammation. The activation of pro-survival pathways like PI3K/AKT further underscores the neuroprotective potential of BChE inhibitors.

Future research should focus on the development of highly selective and potent BChE inhibitors with favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. Further elucidation of the precise mechanisms by which BChE influences Aβ aggregation and neuroinflammation will be crucial for optimizing therapeutic strategies. Clinical trials with selective BChE inhibitors are warranted to validate the promising preclinical findings and to establish their efficacy and safety in patients with neurodegenerative disorders. The continued exploration of BChE as a therapeutic target holds significant promise for the development of novel and effective treatments for these debilitating diseases.

References

- 1. Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrylcholinesterase, cholinergic neurotransmission and the pathology of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are BChE inhibitors and how do they work? [synapse.patsnap.com]

- 4. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations [mdpi.com]

- 7. Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyrylcholinesterase is associated with β-amyloid plaques in the transgenic APPSWE/PSEN1dE9 mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A highly effective and stable butyrylcholinesterase inhibitor with multi-faceted neuroprotection and cognition improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

- 14. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity [ouci.dntb.gov.ua]

- 15. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening | MDPI [mdpi.com]

- 21. Discovery of a highly selective BChE inhibitor with concomitant anti-neuroinflammatory activity for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Serum Butyrylcholinesterase Activity: A Biomarker for Parkinson's Disease and Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Serum Butyrylcholinesterase Activity: A Biomarker for Parkinson's Disease and Related Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Acetylcholinesterase and butyrylcholinesterase in frontal cortex and cerebrospinal fluid of demented and non-demented patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 28. arborassays.com [arborassays.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. phcogj.com [phcogj.com]

- 31. researchgate.net [researchgate.net]

- 32. Interaction of Exogenous Butyrylcholinesterase with β-Amyloid Plaques in 5XFAD/Butyrylcholinesterase-Knockout Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Cymserine: A Selective Butyrylcholinesterase Inhibitor for Alzheimer's Disease

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cymserine and its analogues as selective inhibitors of butyrylcholinesterase (BuChE), a promising therapeutic target for Alzheimer's disease (AD). The guide delves into the mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the therapeutic rationale for selective BuChE inhibition.

Introduction: The Cholinergic Hypothesis and the Rise of BuChE

The cholinergic hypothesis has been a cornerstone of Alzheimer's disease (AD) research for decades. It posits that the cognitive decline seen in AD is partly due to a deficiency in the neurotransmitter acetylcholine (ACh). Consequently, the primary therapeutic strategy has been to use cholinesterase inhibitors (ChEIs) to increase the synaptic levels of ACh.[1][2]

Two enzymes are responsible for ACh hydrolysis: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While AChE is the predominant enzyme in a healthy brain, its levels decline significantly as AD progresses.[1][3][4] Conversely, BuChE activity is markedly elevated in the AD brain, where it co-localizes with amyloid plaques and neurofibrillary tangles.[1][3] This shift in the AChE/BuChE ratio suggests that as the disease advances, BuChE plays an increasingly important role in ACh hydrolysis.

This understanding has led to the development of selective BuChE inhibitors. The rationale is that inhibiting BuChE could restore ACh levels, providing cognitive benefits with potentially fewer side effects than non-selective or AChE-selective inhibitors.[3][5][6] this compound, a derivative of physostigmine, and its analogues have emerged as potent and selective BuChE inhibitors, representing an innovative therapeutic approach for AD.[3][7]

Mechanism of Action

This compound and its derivatives act as reversible, competitive inhibitors of BuChE.[3][5] By binding to the active site of the enzyme, they prevent the hydrolysis of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. Animal studies have demonstrated that selective BuChE inhibitors, including this compound analogues, effectively elevate brain ACh levels and improve cognitive performance in rodents.[3][4]

A significant advantage of selective BuChE inhibition is the potential for a better side-effect profile. The dose-limiting toxicities of many current AChE inhibitors are cholinergically mediated.[3][5] By selectively targeting BuChE, which is less predominant in peripheral systems compared to AChE, this compound analogues may offer cognitive enhancement without the classic adverse effects.[3][4][8]

Furthermore, some studies suggest that these compounds may have secondary, disease-modifying effects. For instance, this compound analogues have been shown to reduce levels of amyloid-β (Aβ) peptides and amyloid precursor protein (APP) in transgenic mouse models of AD, although the mechanism for this is independent of their cholinesterase selectivity.[3][9]

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound and its various analogues have been characterized through extensive enzyme kinetic analyses. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for these compounds against human BuChE and AChE. Lower values indicate greater potency.

| Compound | Human BuChE IC50 (nM) | Human AChE IC50 (nM) | Selectivity (AChE IC50 / BuChE IC50) | Reference(s) |

| This compound | 63 - 100 | - | ~15x (qualitative) | [1][7] |

| Dihydrobenzodioxepine this compound (DHBDC) | 3.61 - 12.2 | 4300 | ~195x | [4] |

| Fluorobenzylthis compound (FBC) | 4.79 - 6.10 | - | - | [6][10] |

| (-)-Bisnorthis compound | - | - | - | - |

| Tetrahydrofurobenzofuran this compound (THFBFC) | - | - | - | [3][5] |

Table 1: IC50 values of this compound and its analogues for human Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE).

| Compound | Human BuChE Ki (nM) | Inhibition Type | Reference(s) |

| This compound | 38 | Competitive | [3] |

| Dihydrobenzodioxepine this compound (DHBDC) | 2.22 - 7.91 | Competitive / Partial Mixed | [3][4] |

| (-)-Bisnorthis compound | 0.131 | Competitive | [3] |

| Tetrahydrofurobenzofuran this compound (THFBFC) | - | Competitive | [3][5] |

Table 2: Inhibition constants (Ki) and inhibition type of this compound and its analogues against human Butyrylcholinesterase (BuChE).

Experimental Protocols

In Vitro Butyrylcholinesterase Inhibition Assay (Ellman Method)

The most common method cited for determining BuChE activity and inhibition is the spectrophotometric method developed by Ellman.[1][3][4][6]

Principle: This assay measures the activity of cholinesterases by quantifying the production of thiocholine. The enzyme (BuChE) hydrolyzes a substrate, butyrylthiocholine (BuSCh), into butyrate and thiocholine. The thiocholine then reacts with a chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 405-412 nm. The rate of color production is directly proportional to the enzyme activity.

Materials:

-

Human serum Butyrylcholinesterase (BuChE)

-

Butyrylthiocholine iodide (BuSCh) - Substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

1,5-bis(4-allyldimethylammoniumphenyl)pentan-3-one dibromide (BW284C51) - A selective AChE inhibitor to eliminate any contaminating AChE activity.[3][4]

-

Sodium phosphate buffer (e.g., 50 mM, pH 7.2-8.0)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of BuChE, BuSCh, DTNB, BW284C51, and the test inhibitor in the appropriate buffer.

-

Assay Mixture: In a 96-well plate, add the sodium phosphate buffer, DTNB solution, and BW284C51 solution to each well.

-

Inhibitor Addition: Add various concentrations of the test inhibitor (this compound or its analogues) to the test wells. Add solvent vehicle to the control wells.

-

Enzyme Addition: Add the BuChE solution to all wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate (BuSCh) to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405-412 nm over time (e.g., every minute for 10-20 minutes).

-

Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. Further kinetic analyses (e.g., Lineweaver-Burk plots) can be performed by varying substrate concentrations to determine the inhibition type and calculate the Ki value.[4]

Visualizations: Pathways and Processes

Diagrams

References

- 1. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Kinetics of human serum butyrylcholinesterase inhibition by a novel experimental Alzheimer therapeutic, dihydrobenzodioxepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholinesterase inhibitors, beta-amyloid precursor protein and amyloid beta-peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Alzheimer's Therapeutics: Discovery and Synthesis of Novel Cymserine Analogues

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD), a relentless neurodegenerative disorder, continues to pose a significant global health challenge. The cholinergic hypothesis, which posits that a decline in acetylcholine (ACh) levels contributes to the cognitive deficits in AD, has been a cornerstone of therapeutic development. However, the modest efficacy and side effects of existing acetylcholinesterase (AChE) inhibitors have spurred the quest for more effective and better-tolerated treatments. This whitepaper provides an in-depth technical guide to the discovery and synthesis of novel analogues of Cymserine, a promising class of compounds that have demonstrated significant potential in targeting key pathological pathways in AD. We delve into the detailed synthetic methodologies, present a comprehensive analysis of their biological activities, and explore the intricate signaling pathways they modulate. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of Alzheimer's therapy.

Introduction: The Evolving Landscape of Alzheimer's Disease Therapeutics

The pathology of Alzheimer's disease is complex, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathological hallmarks lead to synaptic dysfunction and neuronal loss, resulting in progressive cognitive decline. For decades, the primary therapeutic strategy has revolved around inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. While AChE inhibitors provide symptomatic relief, they do not halt the underlying disease progression.

Recent research has illuminated the significant role of a related enzyme, butyrylcholinesterase (BChE), in the AD brain. BChE levels are elevated in the brains of AD patients and the enzyme is associated with amyloid plaques.[1] This has led to the hypothesis that selective inhibition of BChE could be a more effective therapeutic strategy, potentially offering both symptomatic improvement and disease-modifying effects. This compound, a physostigmine analogue, and its derivatives have emerged as a compelling class of cholinesterase inhibitors with varying selectivity for AChE and BChE, and some have shown the ability to modulate amyloid precursor protein (APP) processing.[2]

This guide will explore the synthesis, biological evaluation, and mechanisms of action of novel this compound analogues, providing a comprehensive resource for the scientific community.

Key Signaling Pathways in Alzheimer's Disease

Understanding the molecular pathways underlying AD is crucial for the rational design of new therapeutics. This compound and its analogues primarily target the cholinergic and amyloidogenic pathways.

The Cholinergic Signaling Pathway

The cholinergic system is essential for learning and memory. Acetylcholine (ACh) is synthesized from choline and acetyl-CoA by choline acetyltransferase (ChAT) in the presynaptic neuron. It is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. ACh binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse. The signal is terminated by the rapid hydrolysis of ACh by AChE and BChE. In AD, the degeneration of cholinergic neurons leads to a deficiency in ACh, impairing cognitive function.

The Amyloid Precursor Protein (APP) Processing Pathway

The amyloid cascade hypothesis posits that the accumulation of Aβ is the primary event in AD pathogenesis. Aβ is a peptide fragment derived from the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein. APP can be processed by two main pathways:

-

Non-amyloidogenic Pathway: APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of the toxic Aβ peptide. This cleavage releases a soluble ectodomain, sAPPα, and leaves a C-terminal fragment (C83) in the membrane. C83 is then cleaved by γ-secretase, releasing the p3 peptide and the APP intracellular domain (AICD).

-

Amyloidogenic Pathway: APP is first cleaved by β-secretase (BACE1), releasing the sAPPβ ectodomain and leaving the C99 fragment in the membrane. C99 is subsequently cleaved by γ-secretase at various positions to generate Aβ peptides of different lengths, most commonly Aβ40 and the more aggregation-prone and neurotoxic Aβ42.

Some this compound analogues have been shown to modulate APP processing, reducing the production of Aβ peptides.[2]

Discovery and Synthesis of Novel this compound Analogues

The development of novel this compound analogues has been driven by the need for compounds with improved selectivity for BChE and enhanced disease-modifying properties. The core structure of these analogues is the physostigmine scaffold, which consists of a pyrroloindoline ring system. Modifications have been systematically introduced at various positions to modulate their biological activity.

General Synthetic Strategy

A common synthetic route to this compound analogues starts from the natural product (-)-physostigmine or involves the total synthesis of the eseroline intermediate. Eseroline, the phenolic core of physostigmine, serves as a versatile precursor for the introduction of various carbamoyl moieties.

Structure-Activity Relationships (SAR)

Extensive SAR studies have provided valuable insights into the structural requirements for potent and selective cholinesterase inhibition:

-

Phenylcarbamoyl Moiety: Substitution on the phenyl ring of the carbamoyl group significantly influences selectivity. For instance, substitution at the 4'-position can shift selectivity towards BChE.[3]

-

Pyrroloindoline Core: Modifications to the tricyclic core, such as the synthesis of tetrahydrofurobenzofuran this compound (THFBFC), have been explored to enhance BChE selectivity and improve pharmacokinetic properties.[4]

-

N1 and N8 Positions: Demethylation at the N1 and N8 positions can impact both potency and selectivity. For example, N1,N8-bisnorphenserine has been synthesized and evaluated.[5]

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of selected this compound and Phenserine analogues against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound and its Analogues

| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) | Reference |

| (-)-Cymserine | 115 | 38 | 0.33 | [6] |

| (-)-Bisnorthis compound | - | 0.131 (Ki) | - | [6] |

| (±)-THFBFC | - | 27 | - | [6] |

Table 2: In Vitro Cholinesterase Inhibitory Activity of Phenserine and its Analogues

| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (AChE/BChE) | Reference |

| (-)-Phenserine | 18.6 | - | >50 | [7][8] |

| (+)-Phenserine (Posiphen) | >10,000 | >10,000 | - | [7] |

| (-)-N1-norphenserine | - | - | - | [9] |

| (+)-N1,N8-bisnorphenserine | 11 | - | - | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of N-Phenylcarbamoyl Eseroline Analogues

Materials: Eseroline, substituted phenyl isocyanate, anhydrous toluene, triethylamine.

Procedure:

-

A solution of eseroline (1 mmol) in anhydrous toluene (20 mL) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Triethylamine (1.2 mmol) is added to the solution, and the mixture is stirred for 10 minutes at room temperature.

-

The corresponding substituted phenyl isocyanate (1.1 mmol) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-phenylcarbamoyl eseroline analogue.

-

The structure of the final product is confirmed by spectroscopic methods (1H NMR, 13C NMR, and mass spectrometry).

Cholinesterase Activity Assay (Ellman's Method)

Principle: This spectrophotometric assay measures the activity of cholinesterases based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured at 412 nm.[10]

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)

-

AChE or BChE enzyme solution (e.g., 1 U/mL in phosphate buffer)

-

Test compound solutions at various concentrations

Procedure:

-

In a 96-well microplate, add the following to each well:

-

140 µL of phosphate buffer

-

10 µL of DTNB solution

-

10 µL of test compound solution or solvent control

-

10 µL of AChE or BChE solution

-

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of ATCI or BTCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid-β (Aβ) Quantification (ELISA)

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of Aβ40 and Aβ42 in biological samples (e.g., cell culture media, cerebrospinal fluid, or brain homogenates).[11]

Procedure (General Outline):

-

A microplate is coated with a capture antibody specific for the N-terminus of Aβ.

-

The wells are blocked to prevent non-specific binding.

-

Standards and samples are added to the wells and incubated to allow Aβ to bind to the capture antibody.

-

The plate is washed, and a detection antibody specific for the C-terminus of either Aβ40 or Aβ42, conjugated to an enzyme (e.g., horseradish peroxidase, HRP), is added.

-

After another washing step, a substrate solution (e.g., TMB) is added, which is converted by the enzyme into a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

The concentration of Aβ in the samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of Aβ peptides.

Conclusion and Future Directions

The discovery and development of novel this compound analogues represent a significant advancement in the pursuit of effective treatments for Alzheimer's disease. By targeting both the cholinergic and amyloidogenic pathways, these compounds offer the potential for both symptomatic relief and disease modification. The structure-activity relationships established to date provide a solid foundation for the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

-

Optimizing BChE Selectivity: Further refinement of the chemical structure to achieve even greater selectivity for BChE over AChE may lead to improved therapeutic outcomes with fewer side effects.

-

Enhancing Blood-Brain Barrier Penetration: Strategies to improve the brain uptake and distribution of these analogues will be critical for maximizing their efficacy.

-

In Vivo Efficacy and Safety Studies: Rigorous preclinical and clinical studies are needed to fully evaluate the therapeutic potential and safety of the most promising candidates.

-

Exploring Multifunctional Ligands: The design of hybrid molecules that combine a this compound-like scaffold with other pharmacophores targeting different aspects of AD pathology (e.g., anti-inflammatory or anti-tau aggregation properties) could lead to the development of truly multi-target-directed ligands.

The journey to conquer Alzheimer's disease is long and challenging, but the innovative research into this compound analogues provides a beacon of hope. Continued dedication to understanding the fundamental biology of the disease and applying this knowledge to the design of novel therapeutics will undoubtedly bring us closer to a future free from the devastating effects of this disease.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of novel phenserine-based-selective inhibitors of butyrylcholinesterase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-synuclein synthesis, interleukin-1β, and cholinergic action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical synthesis of two series of nerve agent model compounds and their stereoselective interaction with human acetylcholinesterase and human butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Pharmacological Profile of Cymserine and its Derivatives: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacological properties of Cymserine and its derivatives for researchers, scientists, and drug development professionals. It details their mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant pathways and workflows.

Core Pharmacological Characteristics

This compound and its derivatives are primarily investigated for their potential in treating Alzheimer's disease. Their therapeutic effects are attributed to two main mechanisms: inhibition of cholinesterases and modulation of amyloid precursor protein (APP) processing.

-

Cholinesterase Inhibition: this compound is a reversible cholinesterase inhibitor with a moderate selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[1] This inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function and is depleted in Alzheimer's disease.[2][3][4][5] Derivatives have been developed to enhance selectivity for BuChE.[1]

-

Modulation of Amyloid Precursor Protein (APP) Processing: Certain derivatives, notably Phenserine and its enantiomer Posiphen, can reduce the production of the amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease.[1][6][7] This is achieved by inhibiting the translation of APP mRNA, thereby lowering the amount of precursor protein available for cleavage into Aβ.[8][9][10] This non-cholinergic action presents a potential disease-modifying effect.[7][11]

Quantitative Data on Pharmacological Activity

The following tables summarize the inhibitory potency of this compound and its key derivatives against cholinesterases and their effects on APP metabolism.

Table 1: Cholinesterase Inhibition Profile of this compound and its Derivatives

| Compound | Target Enzyme | IC50 (nM) | Species |

| This compound | Butyrylcholinesterase (BuChE) | 63 - 100 | Human |

| Phenserine | Acetylcholinesterase (AChE) | 22 | Human |

| Butyrylcholinesterase (BuChE) | 1560 | Human | |

| Bisnorthis compound | Butyrylcholinesterase (BuChE) | 0.228 | Human |

| Fluorobenzylthis compound (FBC) | Butyrylcholinesterase (BuChE) | 4.79 - 6.10 | Human |

| Tetrahydrofurobenzofuran this compound (THFBFC) | Butyrylcholinesterase (BuChE) | 25.0 ± 2.2 | Human |

| Acetylcholinesterase (AChE) | 2,650 ± 400 | Not Specified | |

| Dihydrobenzodioxepine this compound (DHBDC) | Butyrylcholinesterase (BuChE) | 3.7 - 12.2 | Human |

Data compiled from sources[2][3][4][5][6][12][13][14].

Table 2: Effects of this compound Derivatives on Amyloid Precursor Protein (APP) Metabolism

| Compound | Effect | Model System | Notable Finding |

| Phenserine | Reduced sAPP and Aβ secretion | Human Neuroblastoma Cells | Action is post-transcriptional, suppressing APP protein expression without altering mRNA levels.[8][9] |

| Posiphen ( (+)-Phenserine) | Reduces APP and Aβ42 levels | Human Neuroblastoma Cells, Rodent Primary Neurons, Mouse Models | Lacks significant AChE inhibitory activity but retains the ability to inhibit APP translation.[10][15][16][17] |

| Reduces sAPP, Aβ42, and tau in CSF | Mildly Cognitively Impaired Patients | Demonstrated proof of mechanism in human clinical trials.[15][16] |

Key Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure cholinesterase activity and inhibition.

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate, a yellow-colored product, the formation of which is monitored spectrophotometrically at 412 nm.[18]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Phosphate buffer (pH 8.0).

-

DTNB Solution (Ellman's Reagent): 3 mM DTNB in assay buffer.

-

Substrate Solution: 15 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in deionized water.

-

Enzyme Solution: Acetylcholinesterase or Butyrylcholinesterase diluted in buffer to a working concentration (e.g., 0.22 U/ml).

-

Inhibitor Solutions: Serial dilutions of this compound or its derivatives in an appropriate solvent.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

125 µl of DTNB solution.

-

50 µl of assay buffer.

-

25 µl of the inhibitor solution (or solvent for control).

-

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[19]

-

Initiate the reaction by adding 25 µl of the enzyme solution.

-

Immediately add 25 µl of the substrate solution to each well.[20]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405-412 nm at regular intervals (e.g., every 13-60 seconds) for 10-15 minutes using a microplate reader.[19][20]

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Caption: Experimental workflow for the Ellman's cholinesterase inhibition assay.

Western Blotting for APP and its Metabolites

This technique is used to quantify changes in the levels of full-length APP and its processed fragments (e.g., sAPP) in response to treatment with this compound derivatives.

Methodology:

-

Sample Preparation (from cell culture):

-

Culture cells (e.g., human neuroblastoma SK-N-SH) to desired confluency.

-

Treat cells with various concentrations of the test compound for a specified duration.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21][22]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

-

-

SDS-PAGE and Protein Transfer:

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[22]

-

Incubate the membrane with a primary antibody specific for APP or its fragments (e.g., anti-APP C-terminal or N-terminal antibodies) overnight at 4°C.[21][23]

-

Wash the membrane multiple times with a wash buffer (e.g., TBST).

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Wash the membrane again extensively with wash buffer.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.

-

Caption: General experimental workflow for Western Blot analysis.

Visualized Signaling Pathways and Mechanisms

Cholinesterase Inhibition Pathway

This compound and its derivatives increase cholinergic signaling by inhibiting the enzymes that break down acetylcholine (ACh). This leads to higher concentrations of ACh in the synaptic cleft, enhancing the activation of postsynaptic cholinergic receptors.

Caption: Mechanism of enhanced cholinergic signaling by this compound.

Phenserine-Mediated Modulation of APP Translation

Phenserine and Posiphen reduce the synthesis of APP by interacting with its messenger RNA (mRNA). This lowers the overall level of APP, which in turn decreases the production of amyloid-beta peptides.

Caption: Phenserine's mechanism for reducing amyloid-β production.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Kinetic analysis of the inhibition of human butyrylcholinesterase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrofurobenzofuran this compound, a potent butyrylcholinesterase inhibitor and experimental Alzheimer drug candidate, enzyme kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of phenserine tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Butyrylcholinesterase with Fluorobenzylthis compound, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Inhibition of acetylcholinesterase [bio-protocol.org]

- 21. Differential processing of amyloid precursor protein in brain and in peripheral blood leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-rad.com [bio-rad.com]

- 23. antibodiesinc.com [antibodiesinc.com]

In-Vitro Characterization of Cymserine's Enzymatic Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymserine and its analogs represent a significant class of cholinesterase inhibitors with therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's. This technical guide provides an in-depth overview of the in-vitro characterization of this compound's enzymatic inhibition, with a primary focus on its interaction with butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). This document details the kinetic parameters of inhibition, comprehensive experimental protocols for enzyme activity assays, and explores the downstream effects on relevant signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Introduction: The Significance of Cholinesterase Inhibition

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine (ACh), these agents enhance cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning. Two primary enzymes are responsible for ACh hydrolysis: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE is the primary target for many first-generation Alzheimer's drugs, research has increasingly highlighted the importance of BChE. In the Alzheimer's brain, AChE activity tends to decrease, while BChE activity is maintained or even increases, making it a valuable therapeutic target.

This compound, a physostigmine analog, has emerged as a potent and selective inhibitor of BChE. This selectivity offers the potential for a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective inhibitors. This guide will delve into the specific in-vitro characteristics of this compound and its derivatives, providing a comprehensive resource for researchers in the field.

Enzymatic Inhibition Profile of this compound and Its Analogs

This compound and its derivatives exhibit a strong inhibitory preference for BChE over AChE. The mechanism of inhibition is typically characterized as reversible, with kinetics often demonstrating a competitive or mixed-type pattern of interaction with the enzyme's active site.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound and its key analogs is quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the reported in-vitro inhibition data for human AChE and BChE.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity (BChE vs. AChE) |

| This compound | hAChE | ~1500 - 3000 | ~115 | |

| hBChE | 63 - 100[1] | 38[2] | ~15-30 fold | |

| Bisnorthis compound | hAChE | - | - | |

| hBChE | - | 0.131 - 0.7[2] | Highly Selective | |

| Dihydrobenzodioxepine this compound (DHBDC) | hAChE | - | - | |

| hBChE | 3.61 - 12.2[2] | 2.22 - 7.91[2] | Highly Selective | |

| Tetrahydrofurobenzofuran this compound (THFBFC) | hAChE | - | - | |

| hBChE | 25.0 - 27.0[3] | - | Highly Selective |

Note: IC50 and Ki values can vary depending on experimental conditions such as substrate concentration and incubation time. The data presented are compiled from multiple sources to provide a representative range.

Experimental Protocols for In-Vitro Characterization

The determination of cholinesterase inhibition is predominantly performed using the Ellman method, a robust and widely accepted spectrophotometric assay.

Principle of the Ellman Method

The Ellman's assay measures the activity of cholinesterases by quantifying the production of thiocholine. The enzyme hydrolyzes a synthetic substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), yielding thiocholine and an acid. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the enzyme activity.

Detailed Protocol for Cholinesterase Inhibition Assay

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in deionized water)

-

Human recombinant AChE or BChE

-

This compound or analog solution (in a suitable solvent like DMSO, with final concentration not exceeding 1%)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare fresh solutions of substrate and DTNB on the day of the experiment. Keep enzyme solutions on ice.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

140 µL of phosphate buffer

-

20 µL of the inhibitor solution at various concentrations (or solvent for control wells).

-

20 µL of DTNB solution.

-

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Enzyme Addition: Add 20 µL of the enzyme solution (AChE or BChE) to each well, except for the blank wells (add 20 µL of buffer instead).

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to all wells.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm every minute for a period of 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (uninhibited) reaction.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable non-linear regression model.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.

-

Signaling Pathways and Experimental Workflows

The selective inhibition of BChE by this compound has implications beyond simple acetylcholine level modulation, extending to anti-inflammatory effects through the cholinergic anti-inflammatory pathway.

Cholinergic Anti-inflammatory Pathway

Inhibition of BChE by this compound leads to an increase in local acetylcholine concentrations. This elevated acetylcholine can then act on alpha-7 nicotinic acetylcholine receptors (α7-nAChR) present on immune cells, such as macrophages. Activation of these receptors triggers an intracellular signaling cascade that ultimately inhibits the production and release of pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect.

References

Cymserine's Impact on Brain Acetylcholine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of cymserine, a selective butyrylcholinesterase (BuChE) inhibitor, on acetylcholine (ACh) levels in the brain. This compound and its analogs represent a promising therapeutic strategy for neurodegenerative disorders, particularly Alzheimer's disease, by augmenting cholinergic neurotransmission. This document details the mechanism of action, presents quantitative data on enzyme inhibition, outlines key experimental methodologies, and provides visual representations of the underlying pathways and workflows.

Core Mechanism of Action: Selective Butyrylcholinesterase Inhibition

This compound functions as a reversible inhibitor of cholinesterases, with a notable selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[1] In a healthy brain, AChE is the primary enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. However, in certain neurodegenerative conditions like Alzheimer's disease, AChE activity declines while BuChE activity is elevated.[2][3][4] By selectively inhibiting BuChE, this compound reduces the degradation of ACh, leading to an increase in its concentration in the synaptic cleft and enhanced cholinergic signaling. This selective inhibition is hypothesized to provide cognitive benefits with a more favorable side-effect profile compared to non-selective cholinesterase inhibitors.[4][5]

Quantitative Data: In Vitro Enzyme Inhibition

The inhibitory potency and selectivity of this compound and its analogs are critical parameters in their pharmacological profile. The following table summarizes key quantitative data from in vitro studies.

| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE/BuChE) | Reference |

| This compound | Human BuChE | 63 - 100 | Not specified in source | Kamal et al., 2006[2] |

| Dihydrobenzodioxepine this compound | Human BuChE | 22 ± 5 | ~195-fold | Kamal et al., 2007[5] |

| Dihydrobenzodioxepine this compound | Human AChE | 4300 ± 350 | Kamal et al., 2007[5] | |

| Fluorobenzylthis compound (FBC) | Human BuChE | 4.79 - 6.10 | Not specified in source | Kamal et al., 2017[6] |

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The determination of cholinesterase inhibitory activity of this compound and its analogs is commonly performed using the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The hydrolysis product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The presence of an inhibitor reduces the rate of this color formation.

Materials:

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution

-

Test compound (this compound or analog) dissolved in an appropriate solvent

-

Cholinesterase enzyme (human recombinant or from tissue homogenate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of DTNB and the substrate in the phosphate buffer.

-

Assay Mixture Preparation: In each well of a 96-well plate, add:

-

Sodium phosphate buffer

-

DTNB solution

-

A solution of the test compound at various concentrations (or solvent for control).

-

-

Enzyme Addition: Add the cholinesterase enzyme solution to each well.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate solution (ATCI or BTCI) to each well to start the reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes) using a microplate reader.

-